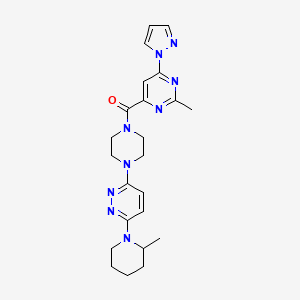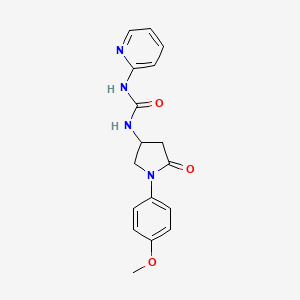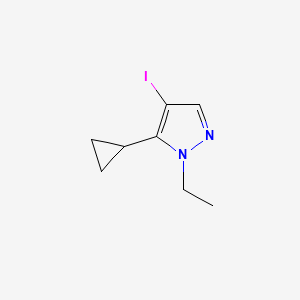![molecular formula C20H23N3O5S2 B2874208 1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-46-4](/img/structure/B2874208.png)
1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . Piperidines play a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals . The compound also contains a 2,3-dihydrobenzofuran moiety, which is a common structural feature in many natural products and drugs .
Molecular Structure Analysis
The compound’s molecular formula is C17H19F3N4O4S, and it has a molecular weight of 432.42. It contains a piperidine ring, a 2,3-dihydrobenzofuran moiety, and a 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide group.Aplicaciones Científicas De Investigación
Sulphur-Transfer Reactions and Heterocycles Preparation
Bryce (1984) demonstrated the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines, leading to the preparation of sulphur-nitrogen heterocycles. This study provides foundational knowledge on chemical reactions that could potentially be applied to synthesize compounds similar to the one , showcasing the versatility of sulphur-transfer reactions in creating heterocyclic compounds with potential biological activities M. Bryce, 1984.
Carbonic Anhydrase Inhibition for Therapeutic Applications
Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties, including piperidinyl and sulfone, as inhibitors of carbonic anhydrases (CAs). This study suggests potential therapeutic applications of sulfonamide-based compounds in treating conditions associated with aberrant CA activity, such as glaucoma, epilepsy, and certain cancers. The detailed structure-activity relationship analysis provides insight into designing more effective CA inhibitors A. Alafeefy et al., 2015.
Antimicrobial and Anticancer Activities
Research by Khalid et al. (2016) on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides highlighted their evaluation for butyrylcholinesterase inhibition and potential anticancer activities. This study aligns with the interest in understanding the biological activities of sulfonamide and piperidine derivatives, potentially offering a basis for developing new therapeutic agents H. Khalid et al., 2016.
Enantioselective Synthesis for Drug Development
Liu et al. (2013) presented a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This methodology could be relevant for the asymmetric synthesis of molecules containing piperidin-4-yl moieties, emphasizing the importance of stereochemistry in the pharmacological profile of drug candidates Yong Liu et al., 2013.
Synthesis and Antibacterial Activity
A study by Wu Qi (2014) on the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives highlights the antimicrobial potential of such compounds. This research could provide a framework for developing new antibacterial agents targeting resistant strains of bacteria Wu Qi, 2014.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-21-18-4-2-3-5-19(18)23(30(21,26)27)16-8-11-22(12-9-16)29(24,25)17-6-7-20-15(14-17)10-13-28-20/h2-7,14,16H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKKOZQBUVNKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874129.png)
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2874131.png)
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2874132.png)
![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)




![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)
